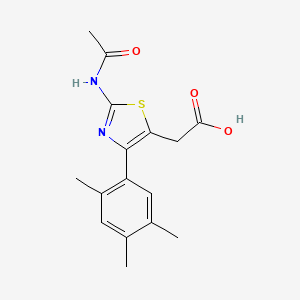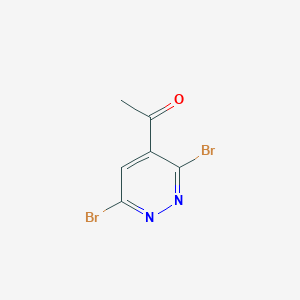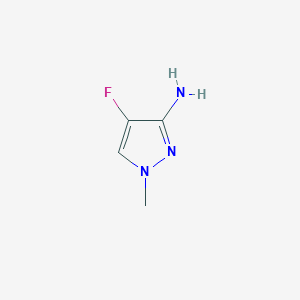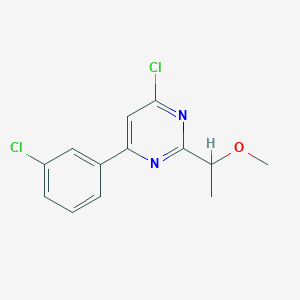
2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(2-acétamido-4-(2,4,5-triméthylphényl)thiazol-5-yl)acétique est un composé appartenant à la famille des thiazoles. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans un cycle à cinq chaînons. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(2-acétamido-4-(2,4,5-triméthylphényl)thiazol-5-yl)acétique implique généralement les étapes suivantes :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par la synthèse de thiazole de Hantzsch, qui implique la condensation d'α-halocétone avec des thioamides.
Acétylation : Le groupe amino sur le cycle thiazole est acétylé en utilisant de l'anhydride acétique en présence d'une base telle que la pyridine.
Substitution : Le groupe triméthylphényle est introduit par une réaction de substitution, souvent en utilisant un halogénure approprié et une base.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de la synthèse automatisée peut améliorer l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(2-acétamido-4-(2,4,5-triméthylphényl)thiazol-5-yl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être obtenue en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau du cycle thiazole et du cycle aromatique.
Réactifs et conditions communs
Oxydation : Peroxyde d'hydrogène en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Halogénures et bases telles que l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés réduits avec des groupes fonctionnels hydrogénés.
Substitution : Dérivés substitués avec divers groupes fonctionnels remplaçant les atomes d'hydrogène.
4. Applications de la recherche scientifique
L'acide 2-(2-acétamido-4-(2,4,5-triméthylphényl)thiazol-5-yl)acétique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et anti-inflammatoires potentielles.
Médecine : Enquêté pour son activité anticancéreuse et son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé dans la synthèse de colorants, de biocides et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-(2-acétamido-4-(2,4,5-triméthylphényl)thiazol-5-yl)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut cibler les enzymes et les récepteurs impliqués dans l'inflammation et la prolifération cellulaire.
Voies impliquées : Il peut moduler les voies de signalisation telles que la voie NF-κB, qui est impliquée dans l'inflammation et la réponse immunitaire.
Applications De Recherche Scientifique
2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfathiazole : Un médicament antimicrobien avec un cycle thiazole.
Ritonavir : Un médicament antirétroviral contenant une partie thiazole.
Abafungine : Un médicament antifongique avec une structure de thiazole.
Unicité
L'acide 2-(2-acétamido-4-(2,4,5-triméthylphényl)thiazol-5-yl)acétique est unique en raison de son schéma de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes par rapport aux autres dérivés du thiazole .
Propriétés
Formule moléculaire |
C16H18N2O3S |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-[2-acetamido-4-(2,4,5-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18N2O3S/c1-8-5-10(3)12(6-9(8)2)15-13(7-14(20)21)22-16(18-15)17-11(4)19/h5-6H,7H2,1-4H3,(H,20,21)(H,17,18,19) |
Clé InChI |
RNSHGPREIQLJIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C2=C(SC(=N2)NC(=O)C)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)
![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)

![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)



![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)


